3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13460460
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl 3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-2-19(11-12-21)13-17-9-6-10-20(14-17)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17,21H,2,6,9-15H2,1H3 |
| Standard InChI Key | ZLFPUPNCSRRFBO-UHFFFAOYSA-N |
| SMILES | CCN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a specific molecular structure. It belongs to the class of piperidine derivatives, which are often used in pharmaceutical and chemical research due to their diverse biological activities. This compound is characterized by its molecular formula and specific chemical properties.
Synthesis and Preparation
The synthesis of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves several steps, including the formation of the piperidine ring and the introduction of the ethyl-(2-hydroxy-ethyl)-amino group. The benzyl ester group is often introduced to protect the carboxylic acid during synthesis, allowing for easier handling and further modification.
Safety and Handling
Handling of this compound requires caution due to its potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols when working with organic compounds, including wearing protective gear and ensuring proper ventilation.
Data Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume